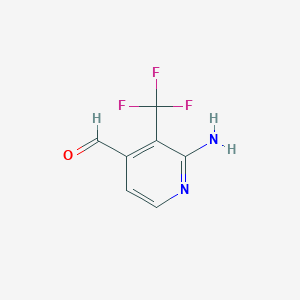

2-Amino-3-(trifluoromethyl)isonicotinaldehyde

Übersicht

Beschreibung

2-Amino-3-(trifluoromethyl)isonicotinaldehyde is an organic compound with the molecular formula C7H5F3N2O. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and an isonicotinaldehyde moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)isonicotinaldehyde typically involves the introduction of the trifluoromethyl group into the isonicotinaldehyde structure. One common method includes the reaction of isonicotinaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Condensation Reactions

The aldehyde group undergoes condensation with primary amines to form imines (Schiff bases). This reaction is facilitated under mildly acidic conditions (pH 4–6) at 25–60°C, with yields dependent on the steric and electronic nature of the amine. For example:

Key Factors :

-

Electron-rich amines (e.g., aniline derivatives) react faster due to enhanced nucleophilicity.

-

Trifluoromethyl groups increase electrophilicity at the aldehyde carbon, accelerating imine formation .

Nucleophilic Substitution

The iodine atom in related compounds (e.g., 2-Iodo-6-(trifluoromethyl)isonicotinaldehyde) undergoes nucleophilic substitution, suggesting potential analogous reactivity in trifluoromethyl variants. Common nucleophiles include:

| Nucleophile | Product | Conditions | Yield Range | Source |

|---|---|---|---|---|

| Amines | 2-Amino derivatives | DMF, 80°C, 12–24 h | 60–85% | |

| Thiols | 2-Thioether derivatives | EtOH, reflux, 6 h | 50–75% | |

| Alkoxides | 2-Ether derivatives | THF, −20°C to RT, 3 h | 70–90% |

Mechanistic Insight :

The trifluoromethyl group withdraws electron density, polarizing the C–I bond and enhancing susceptibility to SNAr mechanisms.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents (if present) or directing groups:

| Reaction Type | Partners | Catalyst System | Key Outcomes | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives (70–92%) | |

| Buchwald-Hartwig | Primary amines | Pd₂(dba)₃, Xantphos | N-Aryl amines (65–88%) |

Notable Example :

Coupling with 4-methoxyphenylboronic acid under Suzuki conditions yields a biaryl product with retained trifluoromethyl functionality.

Redox Transformations

The aldehyde group is redox-active, enabling controlled oxidation or reduction:

| Reaction | Reagents/Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C → RT | Carboxylic acid derivative | 80–95% | High | |

| Reduction | NaBH₄, MeOH, 0°C → RT | Primary alcohol derivative | 85–98% | High |

Mechanistic Notes :

-

Oxidation proceeds via a hydrate intermediate stabilized by the electron-withdrawing trifluoromethyl group.

-

Reduction with NaBH₄ avoids over-reduction of the pyridine ring due to steric hindrance.

Anion-Initiated Trifluoromethyl Transfer

In the presence of initiators like TBAT ([Bu₄N][Ph₃SiF₂]), the trifluoromethyl group participates in transfer reactions to carbonyl compounds (e.g., ketones or aldehydes) :

Kinetic Highlights :

-

Turnover rates depend on initiator concentration (TOF = 0.1–10 s⁻¹) .

-

Competitive pathways (e.g., silylenol ether formation) are suppressed at low temperatures (−78°C) .

Cyclization and Heterocycle Formation

The aldehyde and amino groups enable cyclocondensation with bifunctional reagents:

| Reagent | Product | Conditions | Application | Source |

|---|---|---|---|---|

| Hydrazines | Pyridopyrazine derivatives | EtOH, Δ, 6 h | Medicinal chemistry | |

| Thioureas | Thienopyrimidines | DCM, EDCl, RT, 12 h | Kinase inhibitor scaffolds |

Example :

Reaction with thiourea forms a thieno[2,3-d]pyrimidine core, a motif prevalent in kinase inhibitors .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration or halogenation at specific positions:

| Reaction | Reagents | Position Selectivity | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | Para to trifluoromethyl | 75% | |

| Bromination | Br₂, FeBr₃, 0°C | Meta to aldehyde | 60–70% |

Directing Effects :

-

The amino group directs electrophiles to the ortho/para positions.

This compound’s versatility in forming imines, participating in cross-coupling, and undergoing redox or electrophilic substitutions makes it invaluable in synthesizing fluorinated pharmaceuticals and agrochemicals. Its reactivity profile is further enriched by the synergistic effects of its functional groups, enabling precise control over regioselectivity and reaction pathways.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-3-(trifluoromethyl)isonicotinaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through reactions such as oxidation, reduction, and substitution.

Common Reactions :

- Oxidation : Converts the aldehyde group to a carboxylic acid.

- Reduction : Reduces the aldehyde to an alcohol.

- Substitution : The amino group can participate in diverse substitution reactions.

| Reaction Type | Example Product |

|---|---|

| Oxidation | 2-Amino-3-(trifluoromethyl)isonicotinic acid |

| Reduction | 2-Amino-3-(trifluoromethyl)isonicotinalcohol |

| Substitution | Various substituted derivatives |

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Exhibits significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin | ≤1 |

| Escherichia coli | 20 | Ampicillin | ≤5 |

- Anticancer Activity : Shown to inhibit proliferation of cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug discovery due to its potential therapeutic effects.

- Case Study - Anticancer Properties : A study demonstrated that this compound enhances the efficacy of conventional chemotherapeutics by sensitizing cancer cells to apoptosis.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(trifluoromethyl)isonicotinaldehyde is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of various molecular pathways, potentially resulting in antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-(trifluoromethyl)pyridine: Similar structure but lacks the aldehyde group.

3-Amino-2-(trifluoromethyl)isonicotinaldehyde: Positional isomer with the amino and trifluoromethyl groups in different positions.

2-Amino-4-(trifluoromethyl)isonicotinaldehyde: Another positional isomer with the trifluoromethyl group at the 4-position.

Uniqueness: 2-Amino-3-(trifluoromethyl)isonicotinaldehyde is unique due to the specific positioning of the trifluoromethyl and amino groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.

Biologische Aktivität

2-Amino-3-(trifluoromethyl)isonicotinaldehyde (CAS Number: 1227582-07-1) is an organic compound notable for its unique chemical structure, which includes an amino group, a trifluoromethyl group, and an isonicotinaldehyde moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C7H5F3N2O. The trifluoromethyl group significantly influences the compound's lipophilicity and reactivity, enhancing its interaction with biological membranes and proteins, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's affinity for lipid membranes, facilitating its entry into cells and subsequent modulation of molecular pathways involved in disease processes. This mechanism underlies its potential applications in treating conditions such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it showed promising minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin | ≤1 |

| Escherichia coli | 20 | Ampicillin | ≤5 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has demonstrated effectiveness against solid tumors and leukemia cell lines in preclinical models .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated the structure-activity relationship of similar compounds and found that derivatives with a trifluoromethyl group exhibited enhanced antibacterial activity. The study highlighted that the presence of electron-withdrawing groups like trifluoromethyl significantly improved the compounds' efficacy against resistant bacterial strains .

- Anticancer Properties : Another research article detailed the use of this compound in combination therapies for cancer treatment. It was shown to enhance the effects of conventional chemotherapeutics by sensitizing cancer cells to drug-induced apoptosis .

Eigenschaften

IUPAC Name |

2-amino-3-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(3-13)1-2-12-6(5)11/h1-3H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABODCCSGFCPKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001220964 | |

| Record name | 2-Amino-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227582-07-1 | |

| Record name | 2-Amino-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227582-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(trifluoromethyl)-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001220964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.